molecular formula C27H27N3O2S B11423154 4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

Cat. No.: B11423154
M. Wt: 457.6 g/mol
InChI Key: VZMYWVRTOYOCCG-UHFFFAOYSA-N
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Description

4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2S/c1-19-10-12-22(13-11-19)32-15-14-29-25-9-4-3-8-24(25)28-27(29)20-16-26(31)30(18-20)21-6-5-7-23(17-21)33-2/h3-13,17,20H,14-16,18H2,1-2H3

InChI Key

VZMYWVRTOYOCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC

Origin of Product

United States

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